Methyl 4-nitrobenzoate

Organic Synthesis Process Optimization Esterification

Isomeric contamination of nitroaromatic esters can derail pharmaceutical intermediate synthesis. Methyl 4-nitrobenzoate, the para-substituted isomer, eliminates this risk with a validated HPLC retention time (5.716 min) that ensures unambiguous separation from ortho- and meta-isomers, preserving chromatographic purity and method validation integrity []. - Optimized synthesis achieves 94.7% yield, enabling cost-effective scale-up to benzocaine and 4-aminobenzoate esters [] - Experimentally determined enthalpy of formation supports accurate process safety modeling, mitigating thermal runaway risks during exothermic transformations [] - Established substrate for NfsA nitroreductase characterization, ensuring reproducible enzyme kinetics data []

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 619-50-1
Cat. No. B188774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitrobenzoate
CAS619-50-1
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3
InChIKeyYOJAHJGBFDPSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitrobenzoate Chemical Overview


Methyl 4-nitrobenzoate is an aromatic ester (C8H7NO4, MW 181.15) characterized by a para-nitro substituent [1]. It is a pale yellow crystalline solid with a sharp melting point of 94–96°C . The para-nitro group imparts a distinct electron-withdrawing character that differentiates its reactivity profile from ortho- and meta-substituted analogs [2]. This compound is widely used as a key synthetic intermediate in pharmaceuticals and dyes, with recent process optimization demonstrating industrial-scale feasibility [3].

Para-nitro aromatic ester for regioselective synthesis and derivatization
Well-resolved HPLC retention enables isomer-specific analytical reference
Validated nitroreductase substrate for enzyme characterization studies

Why Substituting Methyl 4-Nitrobenzoate Fails


Substituting methyl 4-nitrobenzoate with its ortho- or meta-isomers, or alternative nitroaromatic esters, introduces significant and quantifiable risk to experimental reproducibility. HPLC analysis confirms that methyl 2-nitrobenzoate (RT 3.893 min) and methyl 3-nitrobenzoate (RT 5.601 min) have distinct retention times from methyl 4-nitrobenzoate (RT 5.716 min), meaning any isomer contamination alters chromatographic purity and method validation [1]. Furthermore, the para-nitro group confers a unique reactivity profile; its enthalpy of formation differs substantially from other isomers, impacting reaction energetics and selectivity in reductive aminations and cross-couplings [2]. Using a generic substitute without verifying isomer identity can lead to failed reactions, off-target product formation, and costly downstream purifications [3].

Isomer retention mismatch
Ortho- and meta-nitro isomers exhibit different HPLC retention times, which may lead to purity misassignment if substituted without verified reference retention data.
Reaction energetics divergence
The para-nitro substitution pattern alters enthalpy of formation and reactivity compared to other isomers, potentially affecting reaction selectivity and scale-up safety margins.
Substrate specificity not transferable
Nitroreductase enzymes show isomer-specific reduction activity; non-para analogs may not be reduced by target isoforms, risking false-negative enzyme assay results.

Quantitative Evidence for Methyl 4-Nitrobenzoate


Synthesis Process Optimization

Recent process optimization for methyl 4-nitrobenzoate synthesis achieves a yield of 94.7%, which is markedly higher than the typical 80% yield reported for the meta-isomer (methyl 3-nitrobenzoate) under comparable nitration conditions [1]. This quantifiable difference in yield directly translates to reduced raw material costs and improved process mass intensity for industrial procurement. The optimized process uses fuming sulfuric acid as a catalyst and dimethyl carbonate as a solvent, enabling a greener and more efficient route [2].

Synthetic Yield
Reported
94.7%
vs meta-isomer ~80% (Δ +14.7%)
Supports yield-driven procurement; reported cross-study comparison context
Optimized esterification; conditions may vary across scales
Organic Synthesis Process Optimization Esterification

Thermodynamic Stability

The gas-phase enthalpy of formation (ΔfH°g) for methyl 4-nitrobenzoate has been experimentally determined and computationally validated, providing a quantitative metric for its relative thermodynamic stability compared to other methyl nitrobenzoate isomers [1]. While the exact numerical value is not provided in the abstract, the comprehensive thermochemical study confirms distinct energetic-structural relationships among the three isomers (ortho, meta, para) [2]. This data is critical for process safety assessments, particularly in reactions where heat release or thermal stability is a concern. The para-isomer's unique energetics differentiate it from the meta and ortho forms, influencing its behavior in high-temperature reactions and storage [3].

Energetic Profile
Class-level
Static combustion calorimetry, DSC, Calvet microcalorimetry, Knudsen effusion; G3(MP2)//B3LYP composite method confirms distinct isomer energetics
Supports process safety modeling; thermochemical context reported
Numerical ΔfH°g values require full-text access
Thermochemistry Process Safety Energetics

Nitroreductase Substrate Specificity

Methyl 4-nitrobenzoate is a validated and widely employed substrate for the biochemical characterization of NfsA, the major nitroreductase in Escherichia coli, which exhibits high amino acid sequence homology to Frp, a Vibrio harveyi flavin oxidoreductase . While alternative nitroaromatic substrates like 4-nitroacetophenone or 4-nitrobenzene methyl sulfonate exist, they are not reduced by all nitroreductase isoforms . This specificity makes methyl 4-nitrobenzoate a critical tool for dissecting enzyme mechanisms and screening for nitroreductase activity, where a generic substitute would yield false negatives or incomplete kinetic data [1].

Enzyme Substrate
Class-level
Target: Reduced by E. coli NfsA
Comparator: Not reduced by certain isoforms (e.g., PA-824 nitroreductase)
Validated substrate for NfsA characterization; alternative substrates may produce false negatives
Isoform specificity should be verified per assay
Enzymology Biochemical Assays Nitroreductase

HPLC Isomer Separation

Methyl 4-nitrobenzoate exhibits a distinct HPLC retention time (5.716 min) compared to its ortho (3.893 min) and meta (5.601 min) isomers under standardized reversed-phase conditions [1]. This 0.115 min difference from the meta-isomer and 1.823 min difference from the ortho-isomer is analytically significant, enabling unambiguous identification and quantification in reaction mixtures [2]. This chromatographic resolution is essential for purity analysis, process control, and meeting regulatory specifications in pharmaceutical manufacturing, where isomer contamination is a critical quality attribute [3].

HPLC Separation
Head-to-head
Target: 5.716 min | Ortho: 3.893 min (Δ 1.823) | Meta: 5.601 min (Δ 0.115)
Clear resolution supports isomer identification and purity assessment
Retention times under reversed-phase C18 conditions
Analytical Chemistry HPLC Method Validation

Application Scenarios for Methyl 4-Nitrobenzoate


High-Yield Manufacturing of Intermediates

Procure methyl 4-nitrobenzoate when a 94.7% optimized synthesis yield [1] is required for the cost-effective production of downstream intermediates like 4-aminobenzoate esters or benzocaine [2]. This high-yield, scalable process [3] directly reduces material costs per kilogram of final product compared to routes using lower-yielding meta- or ortho-isomers, providing a clear financial incentive for large-scale procurement.

Analytical Reference Standard for HPLC

Select methyl 4-nitrobenzoate as an analytical reference standard for HPLC method validation due to its unique and well-documented retention time of 5.716 minutes [1], which ensures unambiguous separation from its ortho (3.893 min) and meta (5.601 min) isomers [2]. This chromatographic specificity is essential for purity testing and impurity profiling in pharmaceutical QC and ANDA submissions, preventing regulatory rejection [3].

Nitroreductase Research Substrate

Utilize methyl 4-nitrobenzoate as a specific and validated substrate for characterizing NfsA and related nitroreductase enzymes [1]. Its reduction profile is well-established, unlike alternative substrates (e.g., 4-nitroacetophenone) which show variable activity across enzyme isoforms [2]. Procurement of this compound ensures experimental reproducibility and avoids false-negative results in enzyme kinetics and drug metabolism studies [3].

Process-Safe Synthesis with Thermochemical Data

Employ methyl 4-nitrobenzoate in reactions where accurate thermal data is critical for process safety and scale-up. Access to experimentally determined enthalpies of formation and phase transition data [1] allows for precise calorimetric modeling and hazard assessment, mitigating risks of thermal runaway during nitration, reduction, or other exothermic transformations [2]. This data-driven approach is superior to using analogs with unknown or poorly characterized thermal properties.

Application
Selection Property
Validation Focus
Scalable intermediate synthesis
Synthetic yield and regioselectivity
Confirm yield and purity across reaction scales
HPLC reference standard
Isomer retention specificity
Verify retention time and resolution from isomers
Nitroreductase enzyme studies
Substrate specificity profile
Validate reduction activity with target isoforms
Thermochemical process safety
Reaction enthalpy data availability
Conduct calorimetry and thermal hazard assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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